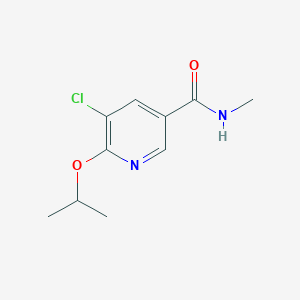![molecular formula C15H21N3O2 B7530151 N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic drug that has gained popularity in recent years due to its cognitive-enhancing properties. It was first developed in Russia in the early 1990s and has since been used in various scientific research studies.
Mechanism of Action
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a key role in learning and memory. Noopept has been shown to bind to and modulate the activity of these receptors, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
In addition to its cognitive-enhancing effects, Noopept has also been shown to have antioxidant and anti-inflammatory properties. It has been found to reduce oxidative stress and inflammation in animal studies, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using Noopept in lab experiments is its high bioavailability and rapid onset of action. It can easily cross the blood-brain barrier and reach its target sites in the brain within minutes of administration. However, one limitation of using Noopept is its short half-life, which may require frequent dosing in order to maintain its effects.
Future Directions
There are several potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Noopept has been shown to have neuroprotective effects in animal studies, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is its potential as a cognitive enhancer in healthy individuals. More research is needed to determine the optimal dosing and administration schedule for Noopept in order to maximize its cognitive-enhancing effects while minimizing any potential side effects.
Synthesis Methods
The synthesis of Noopept involves the reaction of phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the intermediate N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamideyl-L-prolylglycine. This intermediate is then treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form Noopept.
Scientific Research Applications
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and concentration in animal studies. In a study conducted on rats, Noopept was found to increase the activity of acetylcholine in the hippocampus, a region of the brain involved in memory formation. In another study, Noopept was found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
properties
IUPAC Name |
N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-15(20)17-14(19)11-18-10-4-7-13(18)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H3,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRKQZSRTBEEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)NC(=O)N)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

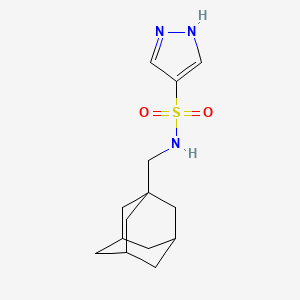
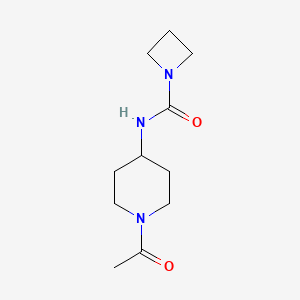

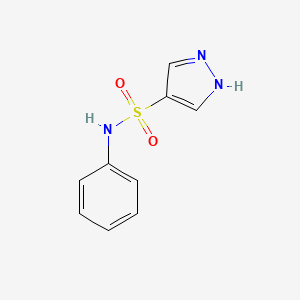
![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)
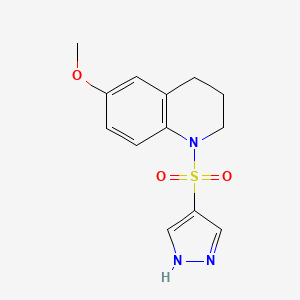
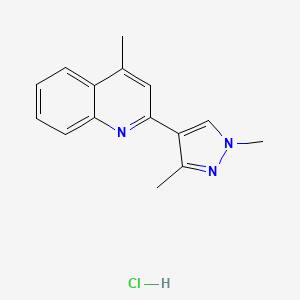
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)

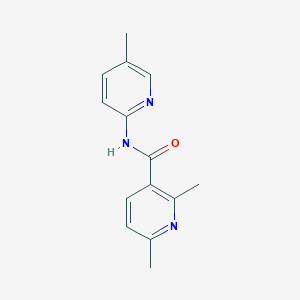
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)

![5-bromo-N-[(3-hydroxyphenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7530171.png)
